Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Description

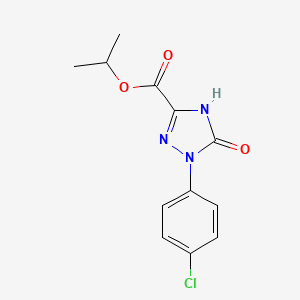

Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a triazole-based compound featuring a 4-chlorophenyl substituent at the 1-position and an isopropyl ester group at the 3-position of the triazole ring. Triazole derivatives are widely studied for their bioactivity, particularly in anticancer and antimicrobial applications.

Properties

Molecular Formula |

C12H12ClN3O3 |

|---|---|

Molecular Weight |

281.69 g/mol |

IUPAC Name |

propan-2-yl 1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C12H12ClN3O3/c1-7(2)19-11(17)10-14-12(18)16(15-10)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,15,18) |

InChI Key |

FUSSUTHWNXKNLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by halogen substituents and ester groups. Key analogs include:

Table 1: Structural Analogs and Key Features

Key Observations:

- Halogen Substitution: The 4-chlorophenyl group in the target compound may balance electronic effects and steric bulk compared to bromine (larger atomic radius) or dichloro substituents.

- Ester Groups : The isopropyl ester in the target compound may enhance metabolic stability compared to methyl or ethyl esters in other triazoles .

Cytotoxic Activity and Bioactivity

While direct cytotoxic data for the target compound are unavailable, related triazole and chalcone derivatives highlight substituent-dependent trends:

Table 2: Cytotoxic Activity of Halogen-Substituted Analogs

Key Observations:

- Chlorophenyl vs. Bromophenyl : Brominated chalcones (e.g., IC50 = 22.41 ppm ) show superior cytotoxicity compared to chlorophenyl analogs, suggesting halogen size impacts target binding.

- Triazole Core : The 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivative exhibits significant growth inhibition (GP = 68.09%) in lung cancer cells, underscoring the triazole scaffold’s therapeutic relevance .

Key Observations:

Biological Activity

Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a synthetic compound belonging to the triazole class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article examines its biological activity based on diverse research findings, including case studies and data tables.

The compound has the following chemical properties:

- Molecular Formula : C₁₂H₁₂ClN₃O₃

- Molecular Weight : 281.69 g/mol

- CAS Number : 1000574-54-8

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃O₃ |

| Molecular Weight | 281.69 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Biological Activity Overview

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research indicates that triazole derivatives often demonstrate significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal infections. For instance, a derivative with a triazole ring was found to exhibit potent activity against various strains of bacteria and fungi, suggesting that isopropyl derivatives may possess comparable efficacy.

2. Anticancer Properties

Triazole compounds are increasingly recognized for their anticancer potential. A study focusing on structurally related triazoles revealed that they could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression. The presence of the chlorophenyl group in this compound may enhance its cytotoxicity against cancer cell lines.

3. Enzyme Inhibition

Triazoles have been studied for their ability to inhibit enzymes involved in disease processes. For example, some studies have shown that they can effectively inhibit carbonic anhydrase and other key enzymes implicated in cancer progression and microbial resistance.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL. Although specific data for this compound is limited, its structural similarities suggest it may also show promising antimicrobial activity.

Case Study 2: Anticancer Activity

In a comparative study involving several triazole compounds against human cancer cell lines (e.g., A549 lung cancer cells), compounds with similar substituents were found to have IC50 values ranging from 10 to 30 µM. The chlorophenyl substitution is hypothesized to enhance interaction with cellular targets, potentially increasing the anticancer efficacy of this compound.

The biological activity of this compound likely involves:

- Binding to Target Proteins : The compound may bind to specific proteins or enzymes involved in microbial resistance or cancer proliferation.

- Modulation of Signaling Pathways : It could interfere with key signaling pathways that regulate cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.